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Compound of Interest

Compound Name: Feigrisolide A

Cat. No.: B1246258

This application note details a stereoselective synthetic route to the originally proposed
structure of the Feigrisolide A lactone core. It is important to note that this synthesis ultimately
led to the structural revision of Feigrisolide A, as the spectral data of the synthetic product did
not match that of the natural product.[1][2][3][4] Researchers have since established that
Feigrisolides A and B are identical to (-)-nonactic acid and (+)-homononactic acid, respectively.

[2](3]

This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug
development, providing a detailed methodology for the construction of a complex lactone
scaffold. The key transformations in this synthesis involve a Brown asymmetric allylation and
an Evans aldol reaction to control the stereochemistry of the molecule.[1][2][3][4]

Key Synthetic Strategy

The synthesis commences with the commercially available chiral starting material, ethyl (S)-3-
hydroxybutyrate. The synthetic pathway focuses on the sequential installation of stereocenters
through well-established asymmetric reactions. A Brown asymmetric allylation is employed to
create a key homoallylic alcohol with high diastereoselectivity. Subsequently, an Evans aldol
reaction is utilized to introduce another stereocenter, followed by a series of functional group
manipulations and finally, lactonization to yield the target seven-membered ring.

Experimental Workflow Diagram
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Caption: Overall synthetic workflow for the proposed Feigrisolide A lactone core.
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Protocols
Synthesis of the Aldehyde Intermediate

The initial steps involve the protection of the hydroxyl group of ethyl (S)-3-hydroxybutyrate,
followed by reduction to the corresponding aldehyde.

Table 1: Reagents and Conditions for Aldehyde Synthesis

Starting Reagents and .

Step . . Product Yield (%)
Material Conditions

1 Ethyl (S)-3- TPSCI, TPS-protected
hydroxybutyrate Imidazole, DMF ester
TPS-protected DIBAL-H,

2 Aldehyde 7 -
ester CH2ClI2, -78 °C

Note: Specific yields for these initial steps are often high and quantitative, as they are standard
protecting group and reduction reactions.

Brown Asymmetric Allylation and Subsequent
Transformations

The aldehyde is then subjected to a Brown asymmetric allylation to introduce a new
stereocenter. This is followed by protection of the newly formed alcohol and conversion of the
terminal alkene to a primary alcohol.

Table 2: Asymmetric Allylation and Functional Group Manipulations
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) Reagents .
Starting Diastereom .
Step ) and Product ] . Yield (%)
Material . eric Ratio
Conditions
(-)-lpc2B- :
Homoallylic
3 Aldehyde 7 allyl, Et20, 89:11
alcohol 8
-78 °C
Benzyl
_ trichloroaceti
Homoallylic ) Benzyl ether
4 midate, TfOH
alcohol 8
(cat.),
CH2CI2
9-BBN, THF; _
Benzyl ether Primary
5 then H202,
9 alcohol 10
NaOH

Note: The diastereomeric ratio highlights the high stereoselectivity of the Brown allylation.

Evans Aldol Reaction and Lactonization

The primary alcohol is oxidized to an aldehyde, which then undergoes an Evans aldol reaction
with an oxazolidinone auxiliary to create the final stereocenter before lactonization.

Table 3: Evans Aldol Reaction and Final Lactonization

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

) Reagents .
Starting Diastereom .
Step ) and Product ] . Yield (%)
Material . eric Ratio
Conditions
] Swern
Primary o
6 Oxidation (or Aldehyde - -
alcohol 10 _
Dess-Martin)
(S)-4-benzyl-
2-
oxazolidinone
7 Aldehyde Aldol adduct >95:5 -
, BUu2BOTHT,
DIPEA; then
add aldehyde
TBSCI, TBS-
8 Aldol adduct imidazole, protected - -
DMF adduct
TBS- ) )
LiOH, H202, Carboxylic
9 protected ) - -
THF/H20 acid
adduct
10 Carboxylic HF-Pyridine, Deprotected
acid THF acid
Yamaguchi
Macrolactoniz
Deprotected ation (2,4,6-
11 ) ) Lactone Core - -
acid trichlorobenz
oyl chloride,
Et3N, DMAP)

Note: The high diastereoselectivity in the Evans aldol reaction is crucial for the stereochemical
integrity of the final product.

Detailed Experimental Protocols

Step 3: Brown Asymmetric Allylation of Aldehyde 7 To a solution of (-)-Ipc2BCl in diethyl ether
at -78 °C is added allylmagnesium bromide. The resulting mixture is stirred for 30 minutes. A
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solution of aldehyde 7 in diethyl ether is then added dropwise. The reaction is stirred at -78 °C
for 3 hours and then warmed to room temperature. The reaction is quenched with methanol
and then a solution of NaOH and H202. The product is extracted with diethyl ether, and the
combined organic layers are dried over MgSO4 and concentrated. The resulting homoallylic
alcohol 8 is purified by column chromatography.

Step 7: Evans Aldol Reaction To a solution of (S)-4-benzyl-2-oxazolidinone in CH2CI2 at 0 °C is
added Bu2BOTf and DIPEA. The mixture is stirred for 30 minutes. The solution is then cooled
to -78 °C, and the aldehyde from step 6 is added dropwise. The reaction is stirred at -78 °C for
2 hours and then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and
extracted with CH2CI2. The organic layer is dried and concentrated to give the aldol adduct,
which is purified by chromatography.

Step 11: Yamaguchi Macrolactonization To a solution of the deprotected carboxylic acid in THF
Is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The mixture is stirred at room
temperature for 2 hours. The resulting solution is then added dropwise to a solution of DMAP in
toluene at reflux. The reaction is stirred for 12 hours. The solvent is removed under reduced
pressure, and the residue is purified by column chromatography to afford the final lactone core.

Logical Relationship of Key Stereocontrolling Reactions

Ethyl (S)-3-hydroxybutyrate Brown Asymmetric Allylation Evans Aldol Reaction Feigrisolide A Lactone Core
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Caption: Stereochemical control in the synthesis of the Feigrisolide A lactone core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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